molecular formula C15H13ClO4 B8339001 4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on

4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on

Cat. No. B8339001
M. Wt: 292.71 g/mol
InChI Key: JECGDKCSCYZTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557138B2

Procedure details

817 mg (4.041 mmol) of 5-hydroxypsoralen and 1.413 g (6.47 mmol) of 4-chlorobutyl iodide were refluxed in 80 ml of acetone in the presence of an excess of (3.0 g) anhydrous potassium carbonate for 30 hours. The progress of the reaction was monitored by thin layer chromatography. After 30 hours the reaction mixture was concentrated under reduced pressure and distilled off the solvent almost completely. The oily residue was cooled and diluted with water. The aqueous solution was then acidified with concentrated hydrochloric acid to pH 1. The slurry was stirred for 15-20 min and extracted with 3×100 ml of dichloromethane. The dichloromethane layer was extracted with 1×25 ml of 1% sodium hydroxide to separate trace amounts of un-reacted 5-hydroxypsoralen. The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid and further washed with water to neutral pH. The dichloromethane layer was dried over anhydrous sodium sulfate and concentrated to dryness. The resulting residue was then suspended in petroleum ether and filtered to wash out the excess 4-chlorobutyl iodide. The resulting 5-(4-chlorobutoxy)psoralen was used for the synthesis of various derivatives without further purification.
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
1.413 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2=[C:6]([OH:15])[C:7]3[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=3[CH:9]=[C:4]2[O:3][CH:2]=1.[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20]I.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][O:15][C:6]1[C:7]2[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=2[CH:9]=[C:4]2[O:3][CH:2]=[CH:1][C:5]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
817 mg
Type
reactant
Smiles
C1=COC=2C1=C(C3=C(C2)OC(=O)C=C3)O
Name
Quantity
1.413 g
Type
reactant
Smiles
ClCCCCI
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for 15-20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 30 hours the reaction mixture was concentrated under reduced pressure
Duration
30 h
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent almost completely
TEMPERATURE
Type
TEMPERATURE
Details
The oily residue was cooled
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane layer was extracted with 1×25 ml of 1% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to separate trace amounts of un-reacted 5-hydroxypsoralen
WASH
Type
WASH
Details
The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid
WASH
Type
WASH
Details
further washed with water to neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
to wash out the excess 4-chlorobutyl iodide
CUSTOM
Type
CUSTOM
Details
The resulting 5-(4-chlorobutoxy)psoralen was used for the synthesis of various derivatives without further purification

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
Smiles
ClCCCCOC1=C2C(=CC3=C1C=CC(O3)=O)OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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